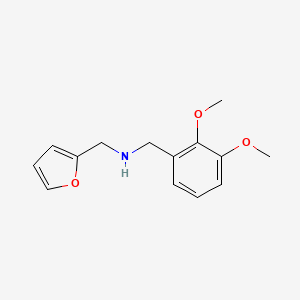

(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine

Description

BenchChem offers high-quality (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-N-(furan-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-16-13-7-3-5-11(14(13)17-2)9-15-10-12-6-4-8-18-12/h3-8,15H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJRSBYGWGCFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-81-6 | |

| Record name | N-[(2,3-Dimethoxyphenyl)methyl]-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine

Authored by: A Senior Application Scientist

Foreword: The Strategic Synthesis of Novel Amines

In the landscape of modern medicinal chemistry and materials science, the development of novel amine scaffolds remains a cornerstone of innovation. The strategic combination of diverse aromatic and heterocyclic moieties can unlock unique pharmacological profiles and material properties. This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway to (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, a molecule of interest for its potential applications in drug discovery and specialized chemical synthesis.

This document is structured to provide not just a procedural outline, but a deep understanding of the underlying chemical principles, the rationale behind methodological choices, and the critical parameters for successful execution. It is intended for researchers, scientists, and professionals in drug development who require a technical and practical understanding of this synthesis.

Section 1: Retrosynthetic Analysis and Strategic Approach

The target molecule, (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, is a secondary amine featuring a substituted benzyl group and a furfuryl group. A logical retrosynthetic disconnection points to a direct and highly efficient synthetic strategy: reductive amination .

Caption: Retrosynthetic analysis of the target molecule.

This approach involves the reaction of an aldehyde (2,3-dimethoxybenzaldehyde) with a primary amine (furan-2-ylmethylamine) to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. This one-pot procedure is advantageous due to its atom economy, generally high yields, and avoidance of isolating the often-unstable imine intermediate.

Section 2: Precursor Synthesis and Sourcing

The success of the primary synthesis is predicated on the quality and availability of the starting materials.

2,3-Dimethoxybenzaldehyde

This substituted benzaldehyde is a key building block. While commercially available from major chemical suppliers, an understanding of its synthesis from readily available precursors is valuable for custom applications or large-scale needs. One common route involves the oxidation of 2,3-dimethoxytoluene.

Furan-2-ylmethylamine (Furfurylamine)

Furfurylamine is a bio-based chemical, typically derived from the reductive amination of furfural, which is itself produced from lignocellulosic biomass.[1] This process is well-established and can be achieved with high selectivity using various catalytic systems.[2][3]

| Catalyst System | Temperature (°C) | Pressure (H₂) | Selectivity for Furfurylamine (%) | Reference |

| Raney Ni | 130 | 2.0 MPa | 96.3 | [3] |

| Rh/Al₂O₃ | 80 | - | ~92 | [2] |

Section 3: The Core Synthesis: Reductive Amination

The cornerstone of this synthetic pathway is the reductive amination of 2,3-dimethoxybenzaldehyde with furfurylamine.

Mechanistic Insights

The reaction proceeds in two key stages:

-

Imine Formation: The nucleophilic nitrogen of furfurylamine attacks the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde. This is followed by the elimination of a water molecule to form the N-(2,3-dimethoxybenzylidene)furan-2-ylmethanamine (an imine or Schiff base). This step is typically reversible and often acid-catalyzed.

-

Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine. This is achieved using a suitable reducing agent, often in the presence of a catalyst.

Caption: The two-stage mechanism of reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

2,3-Dimethoxybenzaldehyde (1.0 eq)

-

Furan-2-ylmethylamine (1.05 eq)

-

Methanol (or other suitable solvent like ethanol or dioxane)

-

Catalyst (e.g., Raney Nickel, 5% w/w, or 5% Rh/Al₂O₃)

-

Hydrogen source (H₂ gas cylinder or a transfer hydrogenation reagent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a high-pressure hydrogenation vessel, add 2,3-dimethoxybenzaldehyde and methanol.

-

Addition of Amine: Add furfurylamine to the solution and stir for 30-60 minutes at room temperature to facilitate imine formation.

-

Catalyst Addition: Under an inert atmosphere, carefully add the Raney Nickel or Rh/Al₂O₃ catalyst to the reaction mixture.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 2.0 MPa) and heat to the reaction temperature (e.g., 80-130°C).[2][3]

-

Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until the starting materials are consumed.

-

Work-up: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine.

Causality Behind Experimental Choices

-

Choice of Catalyst: Raney Nickel is a cost-effective and highly active catalyst for this type of transformation.[3] Rhodium-based catalysts, while more expensive, can offer higher selectivity and operate under milder conditions.[2]

-

Solvent Selection: Methanol and ethanol are common choices as they are good solvents for the reactants and do not interfere with the reaction. Dioxane is also a viable option.[3]

-

Stoichiometry: A slight excess of the amine is often used to drive the imine formation equilibrium towards the product.

-

Temperature and Pressure: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions. Higher temperatures and pressures generally lead to faster reactions but may also result in over-reduction or decomposition.

Section 4: Purification and Characterization

Rigorous purification and characterization are essential to validate the synthesis of the target compound.

Purification

Following the initial work-up, column chromatography is the preferred method for obtaining a highly pure product. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.

Characterization

The structure of the final product should be confirmed using a suite of spectroscopic techniques. While specific data for the target molecule is not available in the public literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.[4][5]

-

¹H NMR Spectroscopy: Expected signals would include:

-

Singlets for the two methoxy groups on the benzene ring.

-

Aromatic protons of the dimethoxybenzyl and furan rings in their respective regions.

-

Singlets or multiplets for the methylene protons of the benzyl and furfuryl groups.

-

A broad singlet for the N-H proton of the secondary amine.

-

-

¹³C NMR Spectroscopy: The spectrum should show distinct signals for all unique carbon atoms in the molecule, including the methoxy, aromatic, and methylene carbons.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₇NO₃, MW: 247.29 g/mol ). Fragmentation patterns would likely show cleavage at the benzylic and furfuryl positions.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and C-O stretches of the ether and furan moieties.

Section 5: Safety and Handling

-

Reagents: 2,3-Dimethoxybenzaldehyde and furfurylamine should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Catalysts: Raney Nickel is pyrophoric and must be handled with extreme care, typically as a slurry in water or ethanol. Hydrogenation catalysts can be flammable and should be handled under an inert atmosphere.

-

Hydrogenation: High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment and a certified pressure vessel.

Conclusion

The synthesis of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine via reductive amination represents an efficient, scalable, and well-understood chemical transformation. By carefully selecting the starting materials, catalyst, and reaction conditions, researchers can reliably produce this novel amine for further investigation in various scientific disciplines. This guide provides the foundational knowledge and practical insights necessary for the successful implementation of this synthetic pathway.

References

-

Bhattacharyya, B. et al. (2016). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 26(1), 212-217. Available at: [Link]

-

DeLong, M. A. et al. (1992). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 41-45. Available at: [Link]

-

Dandia, A. et al. (2018). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Journal of the Serbian Chemical Society, 83(10), 1141-1150. Available at: [Link]

-

Kundu, S. K. et al. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 18(21), 5872-5880. Available at: [Link]

-

Li, H. et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Chemical Technology and Biotechnology, 97(12), 3338-3345. Available at: [Link]

-

Song, C. et al. (2025). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. Catalysis Science & Technology. Available at: [Link]

- U.S. Patent 2,175,585. (1939). Preparation of furfurylamines.

-

Vang, O. et al. (2020). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords High Degrees of Substitution. ChemRxiv. Available at: [Link]

- Wuts, P. G. M. & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Zare, A. et al. (2025). Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors. Chemistry Central Journal. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. sandermanpub.net [sandermanpub.net]

- 4. dea.gov [dea.gov]

- 5. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Elucidating the Mechanism of Action of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine represents a novel chemical entity with undetermined pharmacological activity. The absence of existing data necessitates a structured and logical approach to uncover its mechanism of action (MoA). This guide provides a comprehensive, multi-phased research framework designed to systematically investigate this molecule, from initial computational predictions to in-depth signaling pathway analysis. By integrating in silico methods, broad-based phenotypic screening, and cutting-edge target deconvolution techniques, this strategic plan aims to efficiently identify the compound's biological targets and elucidate its functional consequences, thereby paving the way for potential therapeutic applications.

Introduction: The Imperative for a Structured MoA Investigation

(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is a small molecule for which no significant biological activity or mechanism of action has been reported in the scientific literature. Its structure, however, combines two key pharmacophores: a dimethoxy-substituted benzylamine and a furan ring. Furan derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Similarly, benzylamine moieties are present in numerous psychoactive and neuroprotective agents. The combination of these structural features suggests a high potential for novel pharmacology.

This document outlines a robust, multi-stage research plan to thoroughly characterize the MoA of this compound. The proposed workflow is designed to be both comprehensive and efficient, progressing from broad, hypothesis-generating studies to specific, hypothesis-driven validation experiments.

Phase 1: Hypothesis Generation through Structural Analysis and In Silico Screening

The initial phase focuses on leveraging the compound's structure to predict potential biological interactions and guide subsequent experimental work.

Structural and Physicochemical Analysis

The molecule consists of a furan ring linked via a methylene amine to a 2,3-dimethoxybenzyl group. The secondary amine provides a key hydrogen bond donor/acceptor site, while the aromatic rings offer potential for hydrophobic and π-stacking interactions. The methoxy groups on the benzyl ring can influence both the electronic properties and the conformational flexibility of the molecule.

In Silico Target Prediction

To narrow the vast landscape of potential biological targets, computational methods will be employed.[3][4] This approach uses the compound's 2D and 3D structure to screen against databases of known protein binding sites.

Experimental Protocol: Molecular Docking and Target Prediction

-

Compound Preparation: Generate a 3D conformation of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine using computational chemistry software (e.g., ChemDraw, Avogadro).

-

Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), focusing on targets associated with the known activities of furan and benzylamine derivatives (e.g., kinases, G-protein coupled receptors, enzymes involved in neurotransmitter metabolism).

-

Virtual Screening: Employ molecular docking software (e.g., AutoDock, Schrödinger Suite) to predict the binding affinity and pose of the compound within the active sites of the selected protein targets.[5]

-

Hit Prioritization: Rank potential targets based on docking scores, binding energies, and the formation of plausible intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Initial Hypothesis Formulation

Based on the in silico results and the known pharmacology of related structures, an initial set of hypotheses will be formulated. For example, the compound may be predicted to interact with a specific kinase, a neurotransmitter receptor, or a metabolic enzyme.

Phase 2: Phenotypic Screening for Biological Activity

Phenotypic screening is a powerful, unbiased approach to discover the functional effects of a compound in a cellular or organismal context without a preconceived target.[6][7][8] This phase aims to identify any significant biological activity of the compound.

Broad-Based Cellular Assays

A panel of diverse cell-based assays will be employed to screen for a wide range of potential activities.

Table 1: Proposed Initial Phenotypic Screening Panel

| Assay Type | Cell Lines | Endpoint Measurement | Potential Implication |

| Cytotoxicity | NCI-60 panel or similar diverse cancer cell line panel | Cell viability (e.g., MTT, CellTiter-Glo) | Anticancer activity |

| Antimicrobial | E. coli, S. aureus, C. albicans | Minimum Inhibitory Concentration (MIC) | Antibacterial/Antifungal activity |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric oxide production (Griess assay), cytokine levels (ELISA) | Anti-inflammatory activity |

| Neuronal Activity | SH-SY5Y neuroblastoma cells | Neurite outgrowth, cell viability under stress conditions | Neuroprotective/Neurotoxic effects |

Data Analysis and Hit Confirmation

Positive results from the initial screen will be confirmed through dose-response studies to determine the potency (EC50 or IC50) of the compound in the relevant assay.

Phase 3: Target Deconvolution and Validation

Once a reproducible phenotypic effect is identified, the next critical step is to determine the specific molecular target(s) responsible for this activity.

Affinity-Based Target Identification

Affinity chromatography is a classic and effective method for isolating the binding partners of a small molecule from a complex protein mixture.[9][10][11]

Experimental Protocol: Photo-Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine incorporating a photo-reactive crosslinker (e.g., benzophenone) and an affinity tag (e.g., biotin).

-

Cell Lysate Preparation: Prepare a total protein lysate from the cells that exhibited the desired phenotype.

-

Binding and Crosslinking: Incubate the cell lysate with the affinity probe. Irradiate with UV light to covalently link the probe to its binding partners.

-

Affinity Purification: Use streptavidin-coated beads to capture the biotin-tagged probe and its covalently bound proteins.

-

Elution and Protein Identification: Elute the captured proteins and identify them using mass spectrometry (LC-MS/MS).

Genetic Approaches to Target Validation

Genetic methods, such as CRISPR-based screening, can provide powerful validation for putative targets.[12][13]

Experimental Protocol: CRISPR Knockout Screen

-

Library Transduction: Introduce a genome-wide or focused CRISPR knockout library into the relevant cell line.

-

Compound Treatment: Treat the cell population with a sub-lethal concentration of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine.

-

Selection and Sequencing: Isolate genomic DNA from both treated and untreated cell populations and use next-generation sequencing to identify the guide RNAs (and therefore the gene knockouts) that are enriched or depleted in the treated population. Genes whose knockout confers resistance or sensitivity to the compound are considered high-confidence targets.

Target Validation Workflow Diagram

Caption: Workflow for identifying and validating the molecular target.

Phase 4: Elucidation of Downstream Signaling Pathways

With a validated target in hand, the final phase is to map the downstream cellular pathways modulated by the compound's interaction with its target.[14][15]

Analysis of Key Signaling Nodes

Western blotting is a standard technique to assess changes in the expression and post-translational modification (e.g., phosphorylation) of key proteins within a suspected signaling pathway.[16]

Experimental Protocol: Western Blotting

-

Cell Treatment and Lysis: Treat cells with (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine at various concentrations and time points. Harvest and lyse the cells.[17]

-

Protein Quantification and Separation: Quantify the protein concentration in the lysates and separate the proteins by size using SDS-PAGE.

-

Membrane Transfer and Probing: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose) and probe with primary antibodies specific to the target and key downstream signaling proteins (e.g., phospho-Akt, phospho-ERK).

-

Detection: Use a labeled secondary antibody and an appropriate detection method (chemiluminescence or fluorescence) to visualize the protein bands.

-

Quantification: Use densitometry to quantify changes in protein levels or phosphorylation status relative to untreated controls.

Transcriptomic Analysis

RNA sequencing (RNA-Seq) provides a global, unbiased view of the changes in gene expression induced by the compound, offering comprehensive insights into the affected pathways.[18][19]

Experimental Protocol: RNA Sequencing

-

Cell Treatment and RNA Extraction: Treat cells with the compound and a vehicle control. Extract high-quality total RNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the compound.

-

Pathway Analysis: Use bioinformatics tools (e.g., GSEA, DAVID) to identify the biological pathways and processes that are enriched among the differentially expressed genes.

Reporter Gene Assays

Reporter gene assays are used to quantitatively measure the activation or inhibition of specific transcription factors or signaling pathways.[20][21][22]

Proposed Signaling Pathway Diagram

Caption: Hypothetical signaling cascade modulated by the compound.

Conclusion

The elucidation of the mechanism of action for a novel compound like (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine requires a systematic and multi-faceted approach. The framework presented in this guide, which integrates computational prediction, unbiased phenotypic screening, and robust target deconvolution and pathway analysis techniques, provides a clear and logical path forward. By adhering to this structured plan, researchers can efficiently navigate the complexities of MoA studies, maximize the potential for discovery, and lay a solid foundation for any future translational development of this promising molecule.

References

-

Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central. [Link]

-

RNA-Seq: a revolutionary tool for transcriptomics. PubMed Central. [Link]

-

In Silico Target Prediction for Small Molecules. PubMed. [Link]

-

Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PubMed Central. [Link]

-

2,3-Dimethoxybenzylamine | C9H13NO2. PubChem. [Link]

-

CRISPR 101: Drug discovery and CRISPR. Addgene Blog. [Link]

-

Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. PubMed Central. [Link]

-

Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. [Link]

-

Signaling Pathways in Drug Development. ResearchGate. [Link]

-

Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]

-

Small molecule target identification using photo-affinity chromatography. PubMed Central. [Link]

-

Gene reporter assays. BMG Labtech. [Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

-

Examples of furan derivatives with biological activity. ResearchGate. [Link]

-

RNA Sequencing in Drug Discovery and Development. Lexogen. [Link]

-

CRISPR screening and its applications in drug discovery. Lonza Bioscience. [Link]

-

What are the Steps of a Reporter Gene Assay?. Indigo Biosciences. [Link]

-

Furan: A Promising Scaffold for Biological Activity. [Link]

-

Drug elucidation: invertebrate genetics sheds new light on the molecular targets of CNS drugs. PubMed Central. [Link]

-

Western Blot: Principles, Procedures, and Clinical Applications. NCBI. [Link]

-

Single-cell CRISPR Screens Enabling Drug Discovery. GHP News. [Link]

-

Phenotypic screening. Wikipedia. [Link]

-

Affinity-based target identification for bioactive small molecules. RSC Publishing. [Link]

-

Introduction to RNA-Seq and its Applications to Drug Discovery and Development. ResearchGate. [Link]

-

In Silico Target Prediction. Creative Biolabs. [Link]

-

Phenotypic Screening. Sygnature Discovery. [Link]

-

2,3-DIMETHOXYBENZYLAMINE HYDROCHLORIDE. Gsrs. [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

-

Affinity chromatography. Wikipedia. [Link]

-

Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications. [Link]

-

Advanced Applications of CRISPR Screening: Target Discovery Strategies Behind a Nature Study. Ubigene. [Link]

-

Elucidating the kinetic and thermodynamic insight into regulation of glycolysis by lactate dehydrogenase and its impact on tricarboxylic acid cycle and oxidative phosphorylation in cancer cells. bioRxiv. [Link]

-

How can we use RNA sequencing to figure out how a drug works?. YouTube. [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

-

Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. Langmuir - ACS Publications. [Link]

-

Pharmacological activity of furan derivatives. [Link]

-

Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. [Link]

-

Advances in RNA-Seq. Bio-Rad. [Link]

-

CRISPR for Disease Modeling and Target Discovery. [Link]

-

Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [Link]

-

Affinity-based screening. European Pharmaceutical Review. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wisdomlib.org [wisdomlib.org]

- 3. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 6. chem-space.com [chem-space.com]

- 7. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 8. technologynetworks.com [technologynetworks.com]

- 9. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 12. blog.addgene.org [blog.addgene.org]

- 13. CRISPR and its Applications in Drug Discovery | Lonza [bioscience.lonza.com]

- 14. Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. RNA-Seq: a revolutionary tool for transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. レポーター遺伝子アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Predicted NMR Spectra of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for the novel compound (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine. By dissecting the anticipated chemical shifts, coupling constants, and signal multiplicities, we provide a predictive framework for the structural elucidation and verification of this molecule. This document is designed to serve as a practical reference for researchers engaged in organic synthesis, medicinal chemistry, and drug development, offering not only predictive data but also the underlying rationale based on established principles of NMR spectroscopy and a robust experimental protocol for empirical validation.

Introduction: The Imperative for Structural Verification

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a foundational requirement. The biological activity and physical properties of a compound are intrinsically linked to its precise three-dimensional architecture. (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, a molecule incorporating a furan heterocycle, a substituted benzene ring, and a secondary amine linker, presents a unique combination of structural motifs. Each of these fragments contributes distinct electronic and steric features that manifest clearly in an NMR spectrum.

This guide moves beyond a simple list of predicted values. It aims to equip the researcher with the causal logic behind spectral interpretation. We will explore how factors such as electronegativity, aromatic ring currents, and spin-spin coupling interact to produce a unique spectroscopic fingerprint for the title compound. By understanding these principles, scientists can more confidently assign experimental spectra, identify impurities, and validate the successful synthesis of their target molecule.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is critical for the unambiguous assignment of NMR signals. The structure and proposed numbering scheme for (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine are presented below. This convention will be used throughout this guide.

Caption: Molecular structure and numbering of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is arguably the most informative for initial structural assessment. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The choice of chloroform-d (CDCl₃) as the solvent is standard for many small organic molecules; however, the chemical shift of the N-H proton can be highly solvent-dependent.[1]

Tabulated ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale & Notes |

| H5 | ~7.35 - 7.45 | dd | J(H5,H4) ≈ 1.8 | 1H | The α-proton to the furan oxygen is the most deshielded of the furan protons.[2][3] Coupled to H4 and H3. |

| H4' | ~7.00 - 7.10 | t | J(H4',H5') ≈ 7.9 | 1H | Aromatic proton on the dimethoxybenzyl ring, coupled to both H5' and H6'. Expected to be a triplet. |

| H6' | ~6.85 - 6.95 | dd | J(H6',H5') ≈ 7.5, J(H6',H4') ≈ 1.5 | 1H | ortho to one methoxy group. Coupled to H5' (ortho) and H4' (meta). |

| H5' | ~6.80 - 6.90 | dd | J(H5',H4') ≈ 7.9, J(H5',H6') ≈ 7.5 | 1H | para to one methoxy group. Coupled to H4' and H6' (ortho couplings). |

| H4 | ~6.30 - 6.40 | dd | J(H4,H5) ≈ 1.8, J(H4,H3) ≈ 3.2 | 1H | β-proton of the furan ring, coupled to H5 and H3.[4] |

| H3 | ~6.20 - 6.30 | dd | J(H3,H4) ≈ 3.2 | 1H | β-proton of the furan ring, adjacent to the substituent. Coupled to H4. |

| OCH₃ (C9') | ~3.88 | s | - | 3H | Methoxy protons. Two distinct singlets are expected due to their different chemical environments.[5][6] |

| OCH₃ (C8') | ~3.86 | s | - | 3H | Slightly different chemical shift from the other methoxy group. |

| CH₂ (C7') | ~3.80 | s | - | 2H | Benzylic methylene protons. Deshielded by the adjacent nitrogen and aromatic ring. |

| CH₂ (C6) | ~3.75 | s | - | 2H | Furfuryl methylene protons. Also deshielded by the adjacent nitrogen and furan ring. |

| NH | ~1.5 - 4.0 | br s | - | 1H | Highly variable chemical shift. Signal is often broad due to quadrupole broadening and chemical exchange.[7][8] |

Causality of Predicted Chemical Shifts and Couplings

-

Furan Protons (H3, H4, H5): The electronegative oxygen atom in the furan ring strongly deshields the adjacent α-protons (H5), causing them to appear at a higher chemical shift (~7.4 ppm) compared to the β-protons (H3, H4) (~6.2-6.4 ppm).[3] The coupling constants are characteristic for a furan ring: J₃₄ (vicinal) is typically the largest (~3.2 Hz), followed by J₄₅ (vicinal, ~1.8 Hz), and a smaller long-range coupling may exist between H3 and H5.[4]

-

Dimethoxybenzyl Protons (H4', H5', H6'): The three aromatic protons on the benzene ring form a complex splitting pattern. The two electron-donating methoxy groups shield these protons relative to benzene (7.36 ppm). Their relative positions will result in a pattern governed by ortho (typically 6-10 Hz) and meta (typically 2-4 Hz) coupling constants.[9]

-

Methylene Protons (C6-H₂, C7'-H₂): These two sets of protons are in different chemical environments—one adjacent to a furan ring, the other to a dimethoxybenzyl ring. Therefore, they are expected to appear as two distinct singlets. Their chemical shifts are shifted downfield due to the deshielding effect of the adjacent nitrogen atom and the respective aromatic systems. In a chiral environment or with restricted rotation, these protons could become diastereotopic and appear as a more complex AB quartet.

-

Amine Proton (NH): The chemical shift of the amine proton is notoriously variable and depends on concentration, temperature, and solvent.[8][10] It readily undergoes chemical exchange, which often decouples it from adjacent protons, resulting in a broad singlet with no observable splitting.[7]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. All unique carbon atoms will give rise to a distinct signal.

Tabulated ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C2 | ~152.5 | Quaternary furan carbon bearing the substituent, deshielded. |

| C2' | ~148.0 | Aromatic carbon bearing a methoxy group. |

| C3' | ~147.5 | Aromatic carbon bearing the second methoxy group. |

| C5 | ~142.0 | α-carbon to furan oxygen, most deshielded of the CH carbons in the furan ring.[11] |

| C1' | ~131.0 | Quaternary aromatic carbon attached to the methylene bridge. |

| C4' | ~124.0 | Aromatic CH carbon. |

| C6' | ~119.5 | Aromatic CH carbon. |

| C4 | ~110.5 | β-carbon of the furan ring.[11] |

| C5' | ~110.0 | Aromatic CH carbon, shielded by ortho and para methoxy groups. |

| C3 | ~108.0 | β-carbon of the furan ring. |

| OCH₃ (C9') | ~56.0 | Methoxy carbon. |

| OCH₃ (C8') | ~55.8 | Methoxy carbon, chemically inequivalent to C9'. |

| CH₂ (C7') | ~50.0 | Benzylic methylene carbon attached to nitrogen. |

| CH₂ (C6) | ~45.0 | Furfuryl methylene carbon attached to nitrogen. |

Advanced 2D NMR for Structural Confirmation

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for definitive assignment. The following workflow is recommended for complete structural verification.

Caption: Recommended workflow for complete NMR-based structural elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would show clear cross-peaks between H3-H4 and H4-H5 in the furan ring, and between H4'-H5' and H5'-H6' in the benzyl ring, confirming their connectivity.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is invaluable for assigning the carbon signals of all protonated carbons (CH, CH₂, CH₃).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

-

From the benzylic C7'-H₂ protons to the aromatic carbons C1', C2', and C6'.

-

From the furfuryl C6-H₂ protons to the furan carbons C2, C3.

-

Crucially, from both sets of methylene protons (C6-H₂, C7'-H₂) to each other's carbons through the nitrogen, confirming the N-linkage.

-

Experimental Protocol: A Self-Validating Approach

Adherence to a standardized protocol ensures reproducibility and data integrity. The following steps outline a robust methodology for acquiring high-quality NMR data for the title compound.

Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for structural verification.

Materials:

-

(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine (5-25 mg for ¹H; 50-100 mg for ¹³C is ideal but not always necessary with modern spectrometers).[12]

-

Deuterated Chloroform (CDCl₃) with 0.03% TMS.

-

High-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent).[13]

-

Pasteur pipette and cotton wool for filtration.

-

Vortex mixer.

Methodology:

-

Sample Preparation: a. Weigh approximately 10-15 mg of the sample directly into a clean, dry vial. The use of a higher concentration can lead to line broadening, so moderation is key.[14] b. Add approximately 0.6 mL of CDCl₃ to the vial.[15] c. Cap the vial and vortex thoroughly until the sample is completely dissolved. d. If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[14] e. Cap the NMR tube securely. Wipe the outside of the tube clean before insertion into the spectrometer.

-

Spectrometer Setup (Example: 400 MHz Bruker Avance): a. Insert the sample into the magnet. b. Lock the spectrometer on the deuterium signal of CDCl₃. c. Shim the sample to achieve optimal magnetic field homogeneity. This is a critical step for obtaining sharp lines and good resolution. For CDCl₃, aim for a line width of <0.5 Hz on the TMS signal.

-

Data Acquisition: a. ¹H Spectrum: Acquire a standard proton spectrum using a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Acquire at least 16 scans for good signal-to-noise. b. ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans will be required (e.g., 1024 or more, depending on concentration). c. 2D Spectra (COSY, HSQC, HMBC): Utilize standard, pre-optimized parameter sets available in the spectrometer software (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf). These experiments will take significantly longer to run, from 30 minutes to several hours each.

-

Data Processing: a. Apply Fourier transformation to the acquired FIDs. b. Phase the spectra correctly. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[16] d. Integrate the ¹H spectrum to determine the relative number of protons for each signal. e. Analyze peak multiplicities and measure coupling constants (J-values) in Hz. J-values are field-independent and thus are a reliable parameter for comparison.[17]

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine. By grounding these predictions in the fundamental principles of chemical environment and spin-spin coupling, we have constructed a reliable roadmap for the empirical analysis of this molecule. The tabulated data, coupled with the rationale and the outlined experimental workflow, offers a comprehensive resource for scientists to accelerate their research by enabling rapid and accurate structural confirmation. The ultimate validation of this predictive model rests in its comparison with high-quality, experimentally acquired data.

References

-

Abraham, R. J., et al. (1971). The analysis of the high-resolution nuclear magnetic resonance spectra of furan and thiophen. Journal of the Chemical Society B: Physical Organic, 446-452. Available at: [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-46. Available at: [Link]

-

University College London. Chemical shifts. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

ACD/Labs. NMR Software | Processing, Prediction, and Assignment. Available at: [Link]

-

Royal Society of Chemistry. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Available at: [Link]

-

JoVE. Video: NMR Spectroscopy Of Amines. Available at: [Link]

-

ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link]

-

Modgraph Consultants Ltd. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

-

ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Available at: [Link]

-

Page, T. F., et al. (1964). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 86(19), 4225-4228. Available at: [Link]

-

Organomation. (2023). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Furan(110-00-9) 1H NMR [m.chemicalbook.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 2,3-Dimethoxybenzyl alcohol(5653-67-8) 1H NMR [m.chemicalbook.com]

- 6. 2,3-Dimethoxybenzaldehyde(86-51-1) 1H NMR spectrum [chemicalbook.com]

- 7. Video: NMR Spectroscopy Of Amines [jove.com]

- 8. acdlabs.com [acdlabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to Methallylescaline (C₁₄H₂₁NO₃)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of Methallylescaline (MAL), a synthetic phenethylamine with psychedelic properties. It is intended for an audience of researchers and professionals in the fields of pharmacology, neuroscience, and drug development. This document deviates from a rigid template to offer a narrative that is both scientifically rigorous and contextually relevant, grounded in established experimental data and theoretical principles.

Executive Summary

Methallylescaline, with the chemical formula C₁₄H₂₁NO₃ and a molecular weight of 251.32 g/mol , is a potent serotonergic agonist.[1][2] First synthesized and documented by Alexander Shulgin, it belongs to the "scaline" family of mescaline analogs.[1] This guide will elucidate its chemical synthesis, analytical characterization, pharmacological profile, and the requisite experimental protocols for its in-vitro evaluation. The narrative is structured to provide not just procedural steps but the scientific rationale underpinning these methodologies, ensuring a self-validating and authoritative resource.

Chemical Identity and Physicochemical Properties

Methallylescaline, systematically named 2-{3,5-Dimethoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}ethan-1-amine, is a derivative of mescaline where the 4-methoxy group is replaced by a methallyloxy group.[1] This structural modification significantly enhances its potency compared to its parent compound.[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₃ | |

| Molecular Weight | 251.32 g/mol | |

| IUPAC Name | 2-{3,5-Dimethoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}ethan-1-amine | |

| CAS Number | 207740-41-8 | |

| Common Synonyms | MAL, 4-Methylallyloxy-3,5-dimethoxyphenethylamine |

Synthesis and Chemical Characterization

The synthesis of Methallylescaline, as detailed by Alexander Shulgin in his seminal work PiHKAL (Phenethylamines I Have Known and Loved), provides a foundational methodology for its preparation.[3] The synthesis is a multi-step process that requires a strong foundation in organic chemistry and adherence to strict safety protocols.

Synthesis Protocol (Adapted from Shulgin)

This protocol is presented for informational purposes and should only be attempted by qualified professionals in a legal and appropriately equipped laboratory setting.

Step 1: Alkylation of Homosyringonitrile

To a solution of 5.8 g of homosyringonitrile in 50 mL of acetone containing 100 mg of decyltriethylammonium iodide, 7.8 mL of methallyl chloride is added, followed by 6.9 g of finely powdered anhydrous potassium carbonate.[3] The suspension is refluxed with vigorous stirring. After 6 hours, an additional 4.0 mL of methallyl chloride is added, and reflux is continued for another 36 hours.[3] The solvent and excess methallyl chloride are removed under vacuum. The residue is taken up in water and extracted with dichloromethane. The organic extracts are washed with 5% NaOH, and the solvent is removed to yield 3,5-dimethoxy-4-methyallyloxyphenylacetonitrile, which is then purified by distillation.[3]

Step 2: Reduction of the Nitrile

A suspension of 4.2 g of lithium aluminum hydride (LAH) in 160 mL of anhydrous tetrahydrofuran (THF) under a helium atmosphere is cooled to 0 °C and treated with 2.95 mL of 100% sulfuric acid, added dropwise.[3] This is followed by the slow addition of a solution of 6.0 g of the nitrile from Step 1 in 10 mL of anhydrous THF. The reaction mixture is refluxed for 30 minutes, then cooled.[3] The excess hydride is quenched with isopropanol, and 15% NaOH is added to precipitate the aluminum salts. The mixture is filtered, and the solvent is removed from the filtrate under vacuum. The residue is dissolved in dilute HCl, washed with dichloromethane, made basic with NaOH, and extracted with dichloromethane. The final product is purified by distillation to yield Methallylescaline as a white oil.[3]

Pharmacokinetics

Detailed pharmacokinetic data for Methallylescaline in humans or animal models is limited. However, based on its structural similarity to mescaline and other phenethylamines, some general characteristics can be inferred.

-

Absorption: Expected to be orally active, with an onset of action within an hour. [1]* Metabolism: In vitro studies using human hepatocytes have shown that MAL is metabolized via hydroxylation, with CYP2D6, CYP2J2, CYP1A2, and CYP3A4 being the primary enzymes involved. [1]* Duration of Action: The subjective effects are reported to last between 12 and 16 hours. [1] For comparative purposes, the oral bioavailability of mescaline is estimated to be at least 53%, with a half-life of approximately 3.5 hours in humans. [4][5]Given MAL's increased potency, it is plausible that its pharmacokinetic profile, including bioavailability and clearance, may differ significantly from mescaline. Further research in this area is warranted.

Toxicology

There is a lack of formal toxicological studies, such as LD₅₀ determination, for Methallylescaline. However, user reports suggest a steep dose-response curve, where small increases in dosage can lead to disproportionately intense and potentially overwhelming effects. [1]Some reports also mention a significant "body load," which can include nausea and physical discomfort. As a serotonergic agonist, high doses may carry a risk of serotonin syndrome, characterized by symptoms such as tachycardia, hyperthermia, and agitation. [6]Furthermore, some studies on related phenethylamines suggest a potential for serotonergic neurotoxicity with high and repeated doses. [1] For comparison, the LD₅₀ of mescaline has been determined in various animal models, with values ranging from 132 to 410 mg/kg (i.p.) in rats. [6]

Experimental Protocols for In-Vitro Research

The following are generalized protocols for assessing the activity of Methallylescaline at the 5-HT₂A receptor. These should be adapted and optimized for specific laboratory conditions.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of Methallylescaline for the 5-HT₂A receptor using [³H]ketanserin as the radioligand.

Materials:

-

Cell membranes expressing the human 5-HT₂A receptor

-

[³H]ketanserin

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Methallylescaline stock solution

-

Non-specific binding control (e.g., 10 µM mianserin)

-

96-well filter plates

-

Scintillation fluid

Procedure:

-

Prepare serial dilutions of Methallylescaline in assay buffer.

-

In a 96-well plate, combine the cell membranes, [³H]ketanserin (at a concentration near its Kd), and either buffer, Methallylescaline dilution, or the non-specific binding control.

-

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of Methallylescaline and determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This protocol measures the functional agonism of Methallylescaline at the Gq-coupled 5-HT₂A receptor by quantifying the resulting increase in intracellular calcium.

Materials:

-

Cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

Methallylescaline stock solution

-

Positive control (e.g., serotonin)

-

A fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Prepare serial dilutions of Methallylescaline in assay buffer.

-

Using the fluorescence plate reader, establish a baseline fluorescence reading for each well.

-

Add the Methallylescaline dilutions or positive control to the wells and immediately begin kinetic reading of fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Plot the peak fluorescence response against the concentration of Methallylescaline to generate a dose-response curve and determine the EC₅₀ value.

Conclusion and Future Directions

Methallylescaline is a potent, orally active psychedelic phenethylamine with a primary mechanism of action as a 5-HT₂A receptor agonist. Its synthesis and basic pharmacological profile are established, yet significant gaps in our understanding remain, particularly in the areas of human pharmacokinetics and toxicology. The provided protocols offer a starting point for further in-vitro characterization. Future research should focus on obtaining detailed pharmacokinetic data in animal models, conducting comprehensive toxicological assessments, and exploring the functional selectivity of Methallylescaline at the 5-HT₂A receptor to better understand the structure-activity relationships that govern its unique psychedelic effects.

References

-

Wikipedia contributors. (2023, December 27). Methallylescaline. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Luethi, D., & Liechti, M. E. (2020). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 11, 547534. [Link]

-

Wikipedia contributors. (2024, January 21). Mescaline. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Carvalho, F., & Dinis-Oliveira, R. J. (2018). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Molecular Pharmacology, 11(2), 94–103. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44350127, Methallylescaline. Retrieved January 26, 2026, from [Link].

-

Holze, F., Vizeli, P., Müller, F., Ley, L., Duthaler, U., Kolaczynska, K. E., ... & Liechti, M. E. (2021). Pharmacokinetics, Pharmacodynamics, and Urinary Recovery of Oral Mescaline Hydrochloride in Healthy Participants. Clinical Pharmacology & Therapeutics, 110(5), 1366-1376. [Link]

- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

-

Erowid. (n.d.). PiHKAL #99 MAL. Retrieved January 26, 2026, from [Link]

- Blue Ridge Poison Center. (2024, October). Phenethylamines.

Sources

- 1. Methallylescaline - Wikipedia [en.wikipedia.org]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. Erowid Online Books : "PIHKAL" - #99 MAL [erowid.org]

- 4. Pharmacokinetics, Pharmacodynamics, and Urinary Recovery of Oral Mescaline Hydrochloride in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, Pharmacodynamics, and Urinary Recovery of Oral Mescaline Hydrochloride in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mescaline - Wikipedia [en.wikipedia.org]

Solubility of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine in organic solvents

An In-Depth Technical Guide to the Solubility of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, a novel organic compound with potential applications in drug development. We will explore the physicochemical properties of the molecule to predict its solubility profile, present a detailed, self-validating experimental protocol for its quantitative measurement, and offer guidance on data interpretation. This document is intended for researchers, chemists, and pharmaceutical scientists engaged in the characterization and development of new chemical entities.

Introduction: The Critical Role of Solubility

In the field of drug development, the journey from a promising molecule to a viable therapeutic agent is fraught with challenges. One of the most fundamental hurdles is ensuring the compound can be effectively absorbed by the body. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is paramount. Poor aqueous solubility can lead to low absorption, insufficient bioavailability, and ultimately, the failure of a drug candidate. Conversely, understanding a compound's solubility in various organic solvents is essential for synthesis, purification, crystallization, and formulation processes.[1]

This guide focuses on (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine. Its unique structure, combining a furan ring, a secondary amine, and a dimethoxy-substituted benzyl group, presents a distinct solubility profile that requires careful characterization.

Physicochemical Analysis and Solubility Prediction

A molecule's solubility is governed by its structure, polarity, and ability to interact with the solvent. The principle of "like dissolves like" serves as a foundational guideline for prediction.[2]

-

(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is a molecule of moderate size with several key functional groups that influence its polarity and solubility:

-

Furan Ring : This five-membered heterocyclic aromatic ring contains an oxygen atom. While the ring itself has nonpolar characteristics, the oxygen atom's lone pair of electrons can participate in hydrogen bonding, and the ring contributes to the overall aromaticity. Furan itself is soluble in common organic solvents like alcohol, ether, and acetone.[3][4]

-

Secondary Amine (-NH-) : The amine group is basic and polar. It can act as a hydrogen bond acceptor and, more importantly, a hydrogen bond donor. This functional group significantly increases the potential for interaction with polar protic solvents. Furthermore, in acidic aqueous solutions, this amine can be protonated to form a highly polar, water-soluble salt.

-

Dimethoxybenzyl Group : This portion of the molecule consists of a nonpolar benzene ring and two polar methoxy (-OCH₃) ether groups. The bulky, hydrophobic benzyl ring tends to decrease solubility in polar solvents like water. The ether groups, however, can act as hydrogen bond acceptors, slightly mitigating the hydrophobicity.

-

Predicted Solubility Profile:

Based on this structural analysis, we can formulate a hypothesis regarding the compound's solubility. The presence of two aromatic rings suggests a significant nonpolar character, likely rendering it poorly soluble in water. However, the polar amine and ether functional groups suggest that it will be soluble in a range of organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The molecule's polarity from the amine and ether groups will likely limit its solubility in highly nonpolar environments. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Good to High | These solvents can interact with the polar parts of the molecule without the competing hydrogen bonding network of water, effectively solvating the compound. |

| Polar Protic | Methanol, Ethanol | Good to High | These solvents can engage in hydrogen bonding with the amine and ether groups, promoting dissolution. Analogous compounds like dibenzylamine are soluble in ethanol.[5][6][7] |

| Aqueous Acid | 5% Hydrochloric Acid | High | The basic amine group will be protonated to form a hydrochloride salt, which is ionic and expected to be highly soluble in water.[8] |

| Aqueous Base | 5% Sodium Hydroxide | Low | The compound lacks a significant acidic proton, so its solubility is not expected to increase in a basic solution. |

Experimental Protocol for Solubility Determination

A robust experimental approach is necessary to move from prediction to quantitative data. The following protocols are designed to be self-validating and provide a comprehensive solubility profile.

Materials and Reagents

-

(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine (purity >98%)

-

Selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol)

-

Deionized Water

-

5% (w/v) Hydrochloric Acid

-

5% (w/v) Sodium Hydroxide

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

0.22 µm syringe filters (ensure compatibility with solvents)

-

Analytical instrumentation (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Workflow for Solubility Assessment

The following diagram illustrates the logical flow from initial qualitative screening to precise quantitative measurement.

Caption: Experimental workflow for determining the solubility of the target compound.

Step-by-Step Quantitative Protocol: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[9]

-

Preparation : Add an excess amount of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine to a vial (e.g., 10-20 mg). The key is to have undissolved solid present at the end of the experiment, ensuring the solution is saturated.

-

Solvent Addition : Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration : Tightly cap the vial and place it in a shaker incubator at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation : After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Sampling and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

Dilution : Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

Data Presentation and Interpretation

Quantitative results should be presented clearly for comparative analysis.

Table 1: Example Quantitative Solubility Data at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | Experimental Value | Calculated Value |

| Dichloromethane | Polar Aprotic | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Water | Aqueous | Experimental Value | Calculated Value |

| 5% HCl | Aqueous Acid | Experimental Value | Calculated Value |

The experimental data will validate or refine the initial predictions. For instance, high solubility in methanol and low solubility in hexane would confirm the significant influence of the polar functional groups. Exceptionally high solubility in 5% HCl would verify the basic nature of the amine.

Conclusion

A thorough understanding of the solubility of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is indispensable for its advancement as a potential pharmaceutical agent. This guide provides a dual approach: first, a predictive analysis based on the compound's fundamental physicochemical properties, and second, a robust, step-by-step experimental framework for generating precise, quantitative solubility data. By following these protocols, researchers can build a comprehensive solubility profile essential for guiding formulation, purification, and further preclinical development.

References

-

Avdeef, A. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

ACS Publications. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link]

-

Faculty of Pharmacy, Assiut University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? - YouTube. [Link]

-

MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

-

Wikipedia. Benzylamine. [Link]

-

ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? - YouTube. [Link]

-

Wikipedia. Furan. [Link]

-

Hubei Jiangyan Tianxiang Chemical Co., Ltd. Dibenzylamine. [Link]

-

University of the Sciences in Philadelphia. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. Predict solubility of organic compounds?. [Link]

-

ResearchGate. (2022). (PDF) Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

-

Sciencemadness Wiki. Furan. [Link]

Sources

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. Furan - Wikipedia [en.wikipedia.org]

- 4. Furan - Sciencemadness Wiki [sciencemadness.org]

- 5. CAS 103-49-1: Dibenzylamine | CymitQuimica [cymitquimica.com]

- 6. guidechem.com [guidechem.com]

- 7. Dibenzylamine | 103-49-1 [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. youtube.com [youtube.com]

Methodological & Application

Application Note: A Robust High-Performance Liquid Chromatography Method for the Purification of Furan Amines

Abstract

Furan amines are a critical class of heterocyclic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their inherent basicity and potential for complex interactions with stationary phases present unique challenges during purification. This application note provides a comprehensive guide to developing a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the purification of furan amines. We will delve into the underlying principles of stationary and mobile phase selection, the critical role of additives in mitigating peak tailing, and strategies for sensitive detection of these often weakly chromophoric compounds. Detailed protocols and troubleshooting guidance are provided to enable researchers, scientists, and drug development professionals to achieve high-purity furan amines essential for their research and development endeavors.

Introduction: The Challenge of Purifying Furan Amines

The purification of furan amines by HPLC is frequently complicated by several factors inherent to their molecular structure. The basic amine functionality can engage in strong ionic interactions with the acidic silanol groups present on the surface of traditional silica-based stationary phases.[3][4] This interaction often leads to poor peak shapes, characterized by significant tailing, which compromises resolution and the overall efficiency of the separation. Furthermore, many furan amines lack strong chromophores, making their detection by standard UV-Vis detectors challenging, especially at low concentrations.

The primary objectives of a successful furan amine purification method are:

-

High Resolution: To effectively separate the target furan amine from starting materials, byproducts, and other impurities.

-

Symmetrical Peak Shape: To minimize tailing and ensure accurate fraction collection and quantification.

-

High Recovery: To maximize the yield of the purified product.

-

Reproducibility: To ensure consistent results between runs and when scaling up the purification.[5]

This guide will systematically address these challenges by providing a logical workflow for method development and optimization.

Method Development Strategy: A Step-by-Step Approach

A systematic approach to HPLC method development is crucial for achieving optimal separation of furan amines.[6][7] The following workflow outlines the key stages, from initial column and mobile phase screening to final method optimization.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium [frontiersin.org]

- 3. biotage.com [biotage.com]

- 4. researchgate.net [researchgate.net]

- 5. wjpmr.com [wjpmr.com]

- 6. asianjpr.com [asianjpr.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Robust and Selective Protocol for the Synthesis of N-(Phenylmethyl)furan-2-methanamine

An Application Note for the N-benzylation of Furan-2-ylmethylamine via Reductive Amination

Abstract

This document provides a detailed, field-proven protocol for the N-benzylation of furan-2-ylmethylamine to synthesize N-(phenylmethyl)furan-2-methanamine. This transformation is crucial for the development of novel scaffolds in medicinal chemistry and materials science, where the furan moiety is a common motif in bioactive compounds. We present a highly selective and efficient one-pot reductive amination procedure utilizing sodium triacetoxyborohydride (STAB). This method offers significant advantages over traditional alkylation techniques by minimizing over-alkylation and ensuring high yields. This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and offers troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The N-alkylation of primary amines is a cornerstone of organic synthesis, enabling access to the secondary and tertiary amines prevalent in pharmaceuticals and functional materials. Furan-2-ylmethylamine serves as a valuable building block, and its benzylated derivatives are key intermediates in numerous synthetic pathways.

Traditional N-benzylation using benzyl halides often leads to poor selectivity, with significant formation of undesired tertiary amines and quaternary ammonium salts.[1] To overcome this, reductive amination has emerged as a superior strategy.[1] This method proceeds in two key steps: the condensation of a primary amine with an aldehyde to form an imine, followed by the in-situ reduction of the imine to the target secondary amine.[2][3] This process is highly controlled, as the imine forms only once on the primary amine, preventing over-alkylation.[1]

Our protocol employs sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. STAB is a mild and selective reagent that preferentially reduces the electrophilic iminium ion intermediate over the starting aldehyde.[4] This selectivity allows for a convenient one-pot procedure where all reagents can be combined from the start.[5] Compared to other reducing agents like sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and avoids the generation of cyanide waste, making it a safer and more environmentally benign choice.[5] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM), as STAB is water-sensitive.[6][7]

Reaction Mechanism

The reductive amination process involves two distinct mechanistic stages, as depicted below.

-

Iminium Ion Formation: Furan-2-ylmethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a Schiff base, or imine. In the presence of trace acid (often generated by the reagent itself or added catalytically), the imine is protonated to form a highly electrophilic iminium ion.

-

Hydride Reduction: The mild hydride reagent, sodium triacetoxyborohydride, selectively delivers a hydride (H⁻) to the carbon of the iminium ion, reducing the C=N double bond to afford the final N-benzylated secondary amine product.[8]

Caption: The two-stage mechanism of reductive amination.

Detailed Experimental Protocol

This protocol describes the N-benzylation of furan-2-ylmethylamine on a 10 mmol scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Cat. No. Example | Quantity | Molar Eq. |

| Furan-2-ylmethylamine | ≥98% | Sigma-Aldrich | 146524 | 0.97 g (0.99 mL) | 1.0 |

| Benzaldehyde | ≥99%, ReagentPlus® | Sigma-Aldrich | B1334 | 1.11 g (1.06 mL) | 1.05 |

| Sodium Triacetoxyborohydride (STAB) | 95% | Sigma-Aldrich | 316393 | 2.75 g | 1.3 |

| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | 284505 | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | S233 | ~50 mL | - |

| Dichloromethane (DCM) for extraction | ACS Reagent | Fisher Scientific | D37 | ~100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | EM-MX0075 | ~5 g | - |

Safety Precautions

-

General: Perform the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive substance.[6] Handle it quickly in a dry environment and avoid inhalation of dust.[9] Store under an inert atmosphere.[9] In case of fire, use a dry chemical extinguisher; do not use water.

-